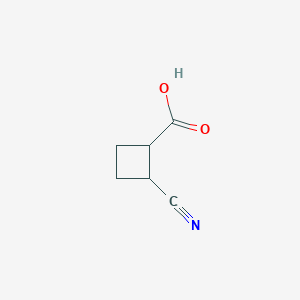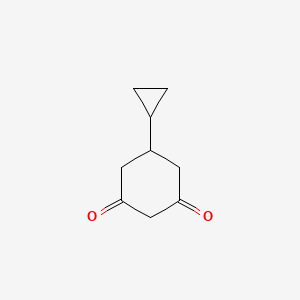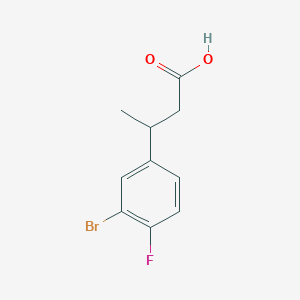
3-(3-Bromo-4-fluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of boronic acids, such as “3-(3-Bromo-4-fluorophenyl)butanoic acid”, has been widely studied in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10BrFO2/c1-6(4-10(13)14)7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) . This code provides a standard way to encode the molecular structure of “this compound” and can be used to generate a 3D structure of the molecule.
Chemical Reactions Analysis
Boronic acids, such as “this compound”, are highly valuable building blocks in organic synthesis . They can be used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Pharmaceutical Intermediate Synthesis : 3-(3-Bromo-4-fluorophenyl)butanoic acid is a significant intermediate in pharmaceutical synthesis. It's often prepared by Friedel-Crafts reaction, a key process in organic chemistry. However, reaction conditions can affect the product ratio, and specific techniques like sulfonation are employed to remove undesired isomers (Fan, 1990).
- Synthesis of β-Fluoroisoleucine : The compound plays a role in the synthesis of β-fluoroisoleucine, an amino acid derivative. This involves multiple steps, including condensation reactions, bromination, hydrogenation, and hydrolysis, demonstrating its versatility in complex organic syntheses (Butina, 1980).
Chemical Structure and Properties
- Study of Molecular Structures : The compound has been used to explore molecular structures and their effects on physical properties like transition temperatures in certain classes of chemicals. For instance, its derivatives have been studied in the context of liquid crystals, where structural modifications can significantly impact material properties (Gray et al., 1995).
- Crystal Structure Analysis : Analogs of this compound have been synthesized and analyzed for their crystal structures. This helps in understanding the molecular configuration and potential applications in various fields including pharmaceuticals and materials science (Das et al., 2003).
Applications in Biochemistry and Medicine
- Antidiabetic Agents Synthesis : This compound is involved in the synthesis of N-substituted derivatives that show potential as antidiabetic agents. This highlights its role in the development of new therapeutic agents (Nazir et al., 2018).
- Enantioselective Microbial Reduction : It's used in the enantioselective microbial reduction process to create specific chiral intermediates. This is crucial in the production of certain pharmaceuticals where the chirality of the compound can impact its efficacy (Patel et al., 2004).
Other Applications
- Production of Volatile Biomarkers : Derivatives of this compound have been studied for their role in producing volatile biomarkers, which are important in various industrial applications, including food safety and quality control (Hu et al., 2020).
Safety and Hazards
“3-(3-Bromo-4-fluorophenyl)butanoic acid” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
The future directions for “3-(3-Bromo-4-fluorophenyl)butanoic acid” and other boronic acids are promising. Given their diverse biological activities and their relatively simple preparation, there is a growing interest in extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .
Mécanisme D'action
In the Suzuki-Miyaura coupling reaction, the organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is known as transmetalation . The reaction conditions for Suzuki-Miyaura coupling are typically mild and tolerant of various functional groups .
Propriétés
IUPAC Name |
3-(3-bromo-4-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(4-10(13)14)7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMSQYTNLYACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

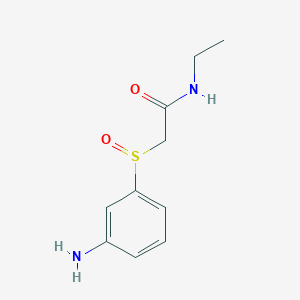
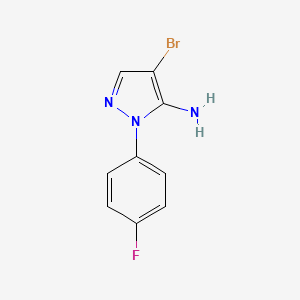
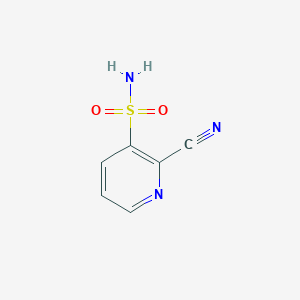
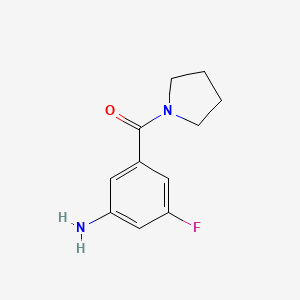
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)

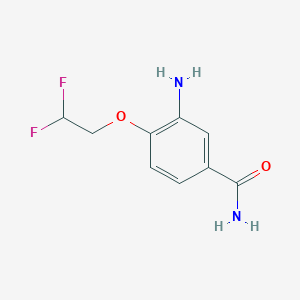
![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)


